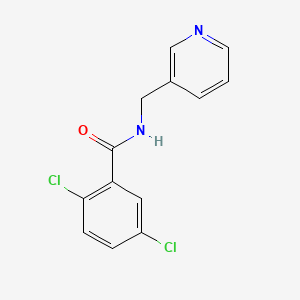

2,5-dichloro-N-(3-pyridinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

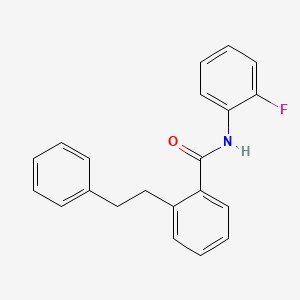

The synthesis of compounds similar to 2,5-dichloro-N-(3-pyridinylmethyl)benzamide often involves multistep reactions, including the use of thiocyanate, benzoyl chloride, and aminopyridine derivatives. For example, a synthesis process was described where N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process typically includes cyclization steps facilitated by oxidizing agents, such as copper(II) chloride, leading to the formation of complex cyclic systems (Adhami et al., 2014).

Molecular Structure Analysis

X-ray crystallography is often employed to determine the molecular structure of synthesized compounds. The crystal structure analysis can reveal the positions of atoms, bond lengths, bond angles, and dihedral angles, providing a clear depiction of the molecule's 3D configuration. For instance, the study by Artheswari et al. (2019) on a N-(pyridin-2-ylmethyl)benzamide derivative highlighted the orientation differences between the pyridine and benzene rings within the molecule, indicating the flexibility and potential interactions of the molecule based on its structural conformation (Artheswari et al., 2019).

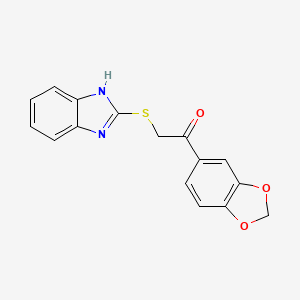

Chemical Reactions and Properties

The chemical reactions involving compounds like 2,5-dichloro-N-(3-pyridinylmethyl)benzamide can vary widely, depending on the functional groups present and the reaction conditions. These compounds can undergo reactions typical for amides and halogenated aromatics, including nucleophilic substitution, cyclization, and coordination with metals to form complexes. The study by Adhami et al. (2014) demonstrated the formation of copper(II) complexes through the coordination of newly synthesized ligands, showing the chemical versatility of such compounds (Adhami et al., 2014).

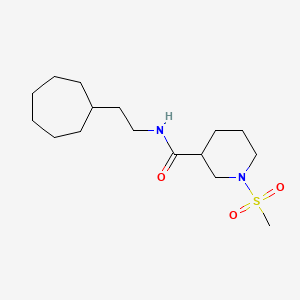

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are influenced by the molecular structure, intermolecular forces, and the presence of functional groups. For example, the polymorphism study by Yanagi et al. (2000) on a similar benzamide compound showcased how different crystalline forms could exhibit unique thermal behaviors, highlighting the importance of physical property analysis in the development and characterization of new compounds (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are determined by the compound's molecular structure. Studies on benzamide derivatives and their complexes have revealed significant insights into their chemical behavior, such as the reactivity towards various reagents, stability under different conditions, and the potential for complex formation. The research by Adhami et al. (2014) on the cytotoxic activity of benzamide derivatives and their copper(II) complexes underlines the importance of chemical properties in understanding the compound's potential applications and interactions (Adhami et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGJSSOJVXVCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5534864.png)

![tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5534887.png)

amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B5534889.png)

![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5534897.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)

![N-cyclopentyl-3-{[methyl(tetrahydro-2H-thiopyran-4-yl)amino]sulfonyl}benzamide](/img/structure/B5534931.png)

![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)

![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)

![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)